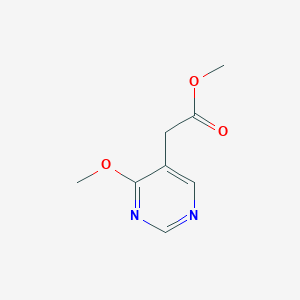
methyl 2-(4-methoxypyrimidin-5-yl)acetate
Descripción general
Descripción
Methyl 2-(4-methoxypyrimidin-5-yl)acetate is a chemical compound with the molecular formula C8H10N2O3 and a molecular weight of 182.18 g/mol It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(4-methoxypyrimidin-5-yl)acetate typically involves the reaction of 4-methoxypyrimidine-5-carboxylic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-(4-methoxypyrimidin-5-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of pyrimidine derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Methyl 2-(4-methoxypyrimidin-5-yl)acetate has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways involving pyrimidine derivatives.
Industry: It can be used in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of methyl 2-(4-methoxypyrimidin-5-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound’s effects are mediated through pathways involving pyrimidine metabolism and signaling. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications .
Comparación Con Compuestos Similares
Similar Compounds
Methyl 2-(4-chloro-6-methoxypyrimidin-5-yl)acetate: This compound has a similar structure but with a chlorine atom at the 4-position of the pyrimidine ring.
Methyl 2-(pyrimidin-5-yl)acetate: Lacks the methoxy group at the 4-position, resulting in different chemical properties.
Uniqueness
Methyl 2-(4-methoxypyrimidin-5-yl)acetate is unique due to the presence of the methoxy group, which can influence its reactivity and interactions with biological targets. This structural feature can make it more suitable for specific applications compared to its analogs.
Propiedades
Número CAS |
1190392-36-9 |
|---|---|
Fórmula molecular |
C8H10N2O3 |
Peso molecular |
182.18 g/mol |
Nombre IUPAC |
methyl 2-(4-methoxypyrimidin-5-yl)acetate |
InChI |
InChI=1S/C8H10N2O3/c1-12-7(11)3-6-4-9-5-10-8(6)13-2/h4-5H,3H2,1-2H3 |
Clave InChI |
SUVDRORBKXXSSJ-UHFFFAOYSA-N |
SMILES canónico |
COC1=NC=NC=C1CC(=O)OC |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[3-(Triethoxysilyl)propyl]-1,4,8,11-tetraazacyclotetradecane](/img/structure/B8500826.png)
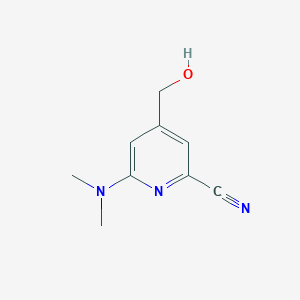
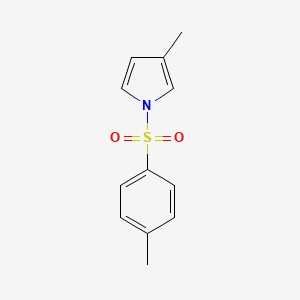

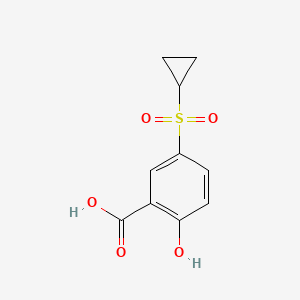
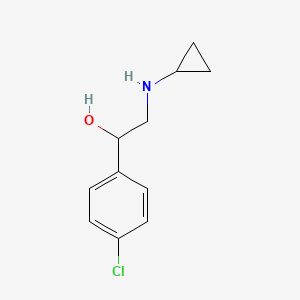
![2-chloro-5-[N-(2-methylpropyl)-sulfamoyl]-benzoic acid](/img/structure/B8500859.png)
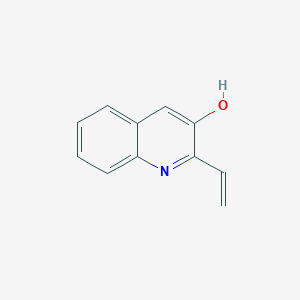
![2-Cyano-1-[4-(2-propenyloxy)phenyl]ethanone](/img/structure/B8500871.png)
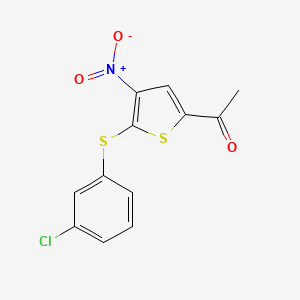
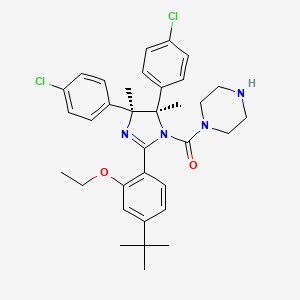
![1h-Pyrrolo[2,3-c]pyridine-1-carboxylic acid,7-chloro-3-methyl-4-(4-morpholinylcarbonyl)-,1,1-dimethylethyl ester](/img/structure/B8500907.png)
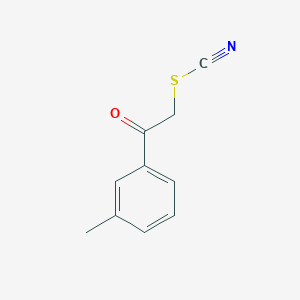
![N-{4-[(4-Methoxyphenoxy)methyl]cyclohexyl}cycloheptanamine](/img/structure/B8500927.png)
